CKD-712 hydrobromide

CAS No.: 626252-74-2

Cat. No.: VC17631154

Molecular Formula: C20H20BrNO2

Molecular Weight: 386.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 626252-74-2 |

|---|---|

| Molecular Formula | C20H20BrNO2 |

| Molecular Weight | 386.3 g/mol |

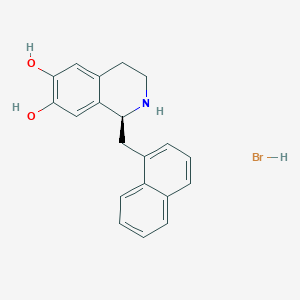

| IUPAC Name | (1S)-1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide |

| Standard InChI | InChI=1S/C20H19NO2.BrH/c22-19-11-15-8-9-21-18(17(15)12-20(19)23)10-14-6-3-5-13-4-1-2-7-16(13)14;/h1-7,11-12,18,21-23H,8-10H2;1H/t18-;/m0./s1 |

| Standard InChI Key | JXFRKNGQHAAJKY-FERBBOLQSA-N |

| Isomeric SMILES | C1CN[C@H](C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |

| Canonical SMILES | C1CNC(C2=CC(=C(C=C21)O)O)CC3=CC=CC4=CC=CC=C43.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

CKD-712 hydrobromide is the hydrobromide salt form of CKD-712, a tetrahydroisoquinoline derivative. Its systematic IUPAC name is hydrobromide . The compound’s stereochemistry is defined by the -configuration at the chiral center, which is critical for its biological activity. The molecular weight is 386.3 g/mol, and its SMILES notation is .

Table 1: Key Chemical Properties of CKD-712 Hydrobromide

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 386.3 g/mol |

| CAS Registry Number | 626252-74-2 |

| IUPAC Name | hydrobromide |

| Synonyms | YS-49, UNII-S2KL1B0KXS |

Structural and Conformational Insights

The compound’s structure comprises a tetrahydroisoquinoline core substituted with hydroxyl groups at positions 6 and 7, a naphthylmethyl group at position 1, and a bromide counterion. X-ray crystallography and computational modeling reveal that the naphthyl group enhances hydrophobic interactions with cellular targets, while the hydroxyl groups facilitate hydrogen bonding . The hydrobromide salt improves aqueous solubility, a property critical for in vivo bioavailability.

Pharmacological Activity and Mechanisms of Action

Modulation of TLR4/NF-κB Signaling

In HEK293 cells expressing Toll-like receptor 4 (TLR4), CKD-712 hydrobromide (10–100 μM) significantly inhibited lipopolysaccharide (LPS)-induced NF-κB activation, as measured by luciferase reporter assays . NF-κB suppression occurred without affecting upstream kinases such as extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), or p38 . Paradoxically, pretreatment with CKD-712 enhanced LPS-triggered phosphorylation of ERK, JNK, and p38 by 15–30%, suggesting a bifurcated signaling mechanism .

Concentration-Dependent Effects on Akt

CKD-712 hydrobromide exhibits a biphasic effect on Akt activation. At lower concentrations (10–25 μM), it potentiates LPS-induced Akt phosphorylation by 40–50%, whereas higher concentrations (50–100 μM) inhibit Akt activity by 20–35% . This concentration-dependent duality implies that CKD-712 may modulate phosphoinositide 3-kinase (PI3K)/Akt pathways in a context-specific manner, potentially influencing cell survival and inflammatory responses.

Preclinical Research Findings

In Vitro Models of Inflammation

In TLR4-expressing HEK293 cells, CKD-712 hydrobromide (25 μM) reduced LPS-induced NF-κB luciferase activity by 70% compared to controls . Concurrently, phosphorylation of interferon regulatory factor 3 (IRF3)—a mediator of type I interferon responses—remained unaffected, indicating selectivity for the NF-κB axis .

Comparative Analysis with Standard Anti-Inflammatories

Therapeutic Implications and Future Directions

Anti-Inflammatory Applications

The compound’s NF-κB inhibitory activity aligns with strategies to treat acute inflammatory conditions. For example, in sepsis models, NF-κB blockade reduces cytokine storms, though CKD-712’s MAP kinase effects warrant caution.

Challenges in Clinical Translation

No clinical trials have been reported for CKD-712 hydrobromide. Key barriers include optimizing its concentration-dependent Akt modulation and assessing long-term safety. Structural analogs with decoupled MAP kinase/Akt effects may improve therapeutic windows.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume